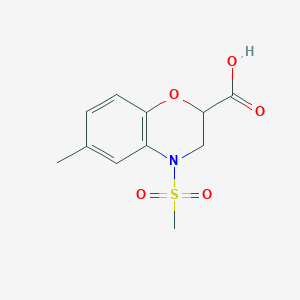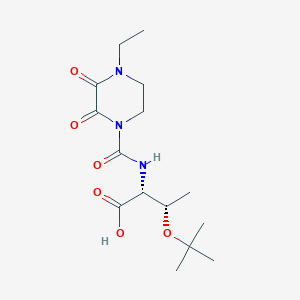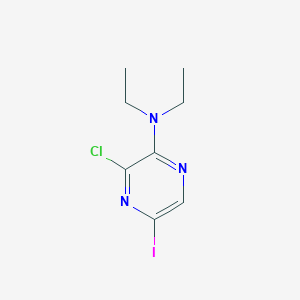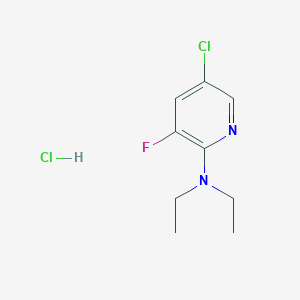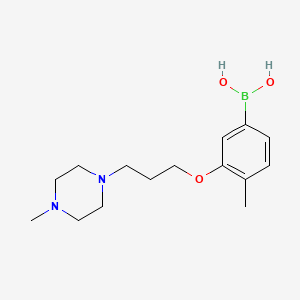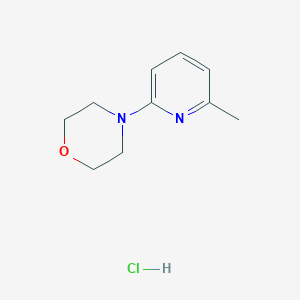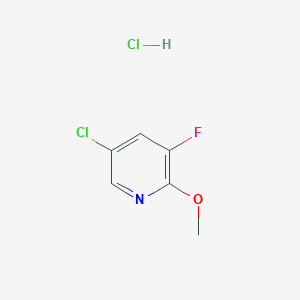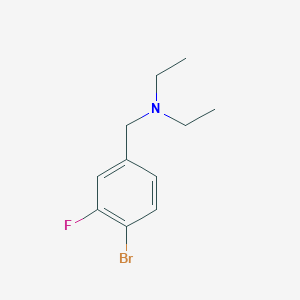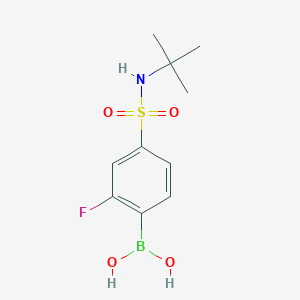
(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid
Descripción general
Descripción
“(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 208516-15-8 . It has a molecular weight of 257.12 and its IUPAC name is 4-[(tert-butylamino)sulfonyl]phenylboronic acid .
Synthesis Analysis
The synthesis of boronic acids often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-6-4-8(5-7-9)11(13)14/h4-7,12-14H,1-3H3 . This code provides a specific description of the compound’s molecular structure.
Chemical Reactions Analysis
Boronic acids, including “(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure :
- Boronic acid derivatives like amino-3-fluorophenyl boronic acid have been synthesized from related compounds and are used in the construction of glucose sensing materials operating at physiological pH levels. This highlights their potential application in medical diagnostics and biosensors (Das, Alexeev, Sharma, Geib, & Asher, 2003).
Reactivity with Diols :
- Studies on phenylboronic and 3-fluorophenylboronic acids show their reactivity with diols, which is essential in understanding their behavior in various chemical reactions, potentially influencing their use in synthetic chemistry (Watanabe, Miyamoto, Tanaka, Iizuka, Iwatsuki, Inamo, Takagi, & Ishihara, 2013).
Use in Organic Synthesis :
- Boronic acids are valuable in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are used as N-(Boc)-protected nitrones in reactions with organometallics to create N-(Boc)hydroxylamines, demonstrating their utility in building blocks for organic synthesis (Guinchard, Vallée, & Denis, 2005).
Boronic Acids in Sensing Applications :
- Boronic acids, including fluorophenylboronic acids, are increasingly utilized in sensing applications. Their interaction with diols and strong Lewis bases like fluoride or cyanide anions leads to their utility in both homogeneous assays and heterogeneous detection (Lacina, Skládal, & James, 2014).
Asymmetric Synthesis :
- The asymmetric borylation of N-tert-butanesulfinyl imines with bis(pinacolato)diboron using a Cu(II) catalyst provides access to synthetically useful and pharmaceutically relevant α-amino boronic acid derivatives (Buesking, Bacauanu, Cai, & Ellman, 2014).
Fluorescent Molecular Rotors :
- Organoboron compounds derived from Schiff bases demonstrate properties like reversible thermochromism and fluorescence, useful in bioimaging and cytotoxicity studies (Ibarra-Rodrı Guez, Muñoz-Flores, Dias, Sánchez, Gómez-Treviño, Santillán, Fárfan, & Jiménez‐Pérez, 2017).
Mecanismo De Acción
Target of Action
The primary target of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid involves its interaction with the Suzuki–Miyaura cross-coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups and the conditions under which the reaction is carried out .
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
The future directions for the use of boronic acids like “(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid” could involve their use as catalysts for amidation and esterification of carboxylic acids . They could also be used in the development of new methods for the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
[4-(tert-butylsulfamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BFNO4S/c1-10(2,3)13-18(16,17)7-4-5-8(11(14)15)9(12)6-7/h4-6,13-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYXGYBQPAVGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-(tert-butyl)sulfamoyl)-2-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-cyclohexyl-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1434178.png)
